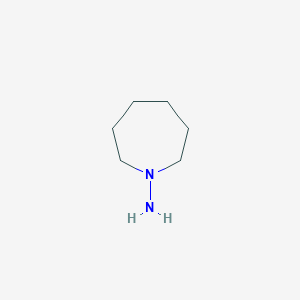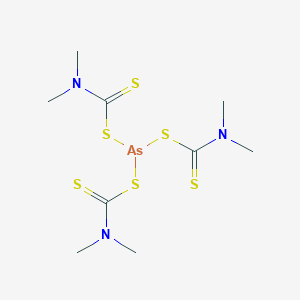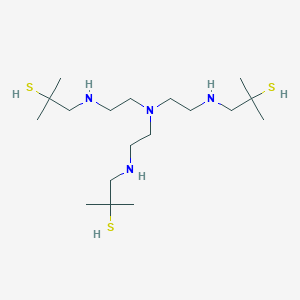
Tris(2-methyl-(2-propanethiol))aminoethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-methyl-(2-propanethiol))aminoethylamine, also known as TPAEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPAEA is a tertiary amine that contains three thiol groups and is commonly used as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of Tris(2-methyl-(2-propanethiol))aminoethylamine is still under investigation. However, it is believed that this compound acts as a chelating agent, forming complexes with metal ions and other molecules. These complexes can then interact with biological systems, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a study conducted on rats, this compound was found to have a protective effect against liver damage caused by acetaminophen. This compound has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tris(2-methyl-(2-propanethiol))aminoethylamine is its ease of synthesis, which makes it readily available for use in laboratory experiments. This compound is also stable under a wide range of conditions, making it suitable for use in various experiments. However, this compound can be toxic in high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Tris(2-methyl-(2-propanethiol))aminoethylamine. One area of research is the development of new metal complexes using this compound as a ligand. These complexes can be used in catalysis and other applications. Another area of research is the development of new drug delivery systems using this compound as a carrier. These systems can be used to deliver drugs to specific target cells, increasing their efficacy and reducing side effects. Additionally, the potential therapeutic effects of this compound in various diseases, such as cancer and neurodegenerative diseases, should be further explored.
Méthodes De Synthèse
Tris(2-methyl-(2-propanethiol))aminoethylamine can be synthesized using a simple two-step method. The first step involves the reaction of 2-methylpropane-2-thiol with ethylenediamine to form N-(2-methylpropane-2-thiol)ethylenediamine. In the second step, the N-(2-methylpropane-2-thiol)ethylenediamine is reacted with 2-methylpropane-2-thiol to form this compound. The synthesis of this compound is relatively easy and can be done in a laboratory setting.
Applications De Recherche Scientifique
Tris(2-methyl-(2-propanethiol))aminoethylamine has been extensively studied for its potential applications in various fields, including catalysis, sensing, and drug delivery. In catalysis, this compound has been used as a ligand in coordination chemistry to form metal complexes that exhibit catalytic activity in various reactions. In sensing, this compound has been used as a fluorescent probe for the detection of metal ions. In drug delivery, this compound has been used as a carrier for the delivery of drugs to specific target cells.
Propriétés
Numéro CAS |
148229-65-6 |
|---|---|
Formule moléculaire |
C18H42N4S3 |
Poids moléculaire |
410.8 g/mol |
Nom IUPAC |
1-[2-[bis[2-[(2-methyl-2-sulfanylpropyl)amino]ethyl]amino]ethylamino]-2-methylpropane-2-thiol |
InChI |
InChI=1S/C18H42N4S3/c1-16(2,23)13-19-7-10-22(11-8-20-14-17(3,4)24)12-9-21-15-18(5,6)25/h19-21,23-25H,7-15H2,1-6H3 |
Clé InChI |
FNKQGIVUDLLYJC-UHFFFAOYSA-N |
SMILES |
CC(C)(CNCCN(CCNCC(C)(C)S)CCNCC(C)(C)S)S |
SMILES canonique |
CC(C)(CNCCN(CCNCC(C)(C)S)CCNCC(C)(C)S)S |
Autres numéros CAS |
148229-65-6 |
Synonymes |
TMAE-2 tris(2-methyl-(2-propanethiol))aminoethylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



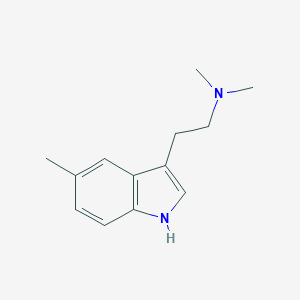
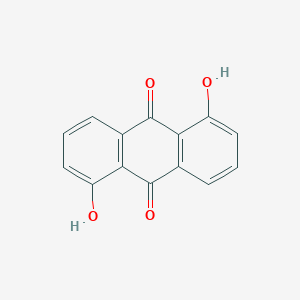
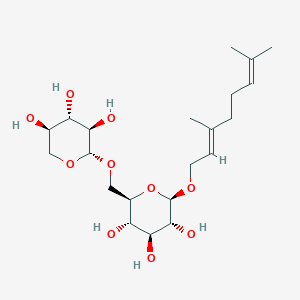
![2-nitro-9H-pyrido[2,3-b]indole](/img/structure/B121758.png)



